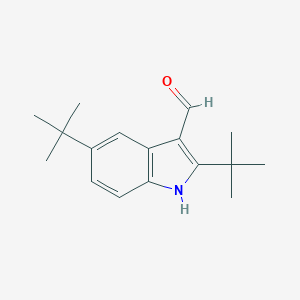

2,5-ditert-butyl-1H-indole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

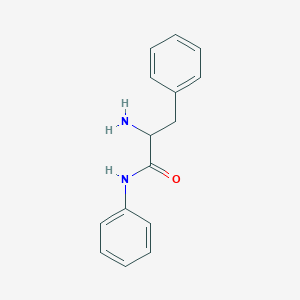

2,5-ditert-butyl-1H-indole-3-carbaldehyde is a versatile chemical compound with immense potential in scientific research. It is a member of the indole family, which are ideal precursors for the synthesis of active molecules .

Synthesis Analysis

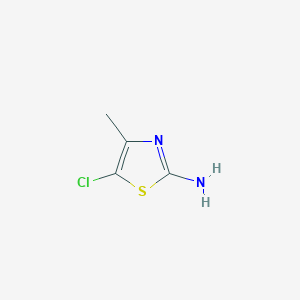

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . For instance, the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols can prepare 4-[indol-3-yl(methylidenamino)]-4H-1,2,4-triazol-3-thiols .Molecular Structure Analysis

The molecular formula of 2,5-ditert-butyl-1H-indole-3-carbaldehyde is C17H23NO . Its molecular weight is 257.37 .Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-ditert-butyl-1H-indole-3-carbaldehyde include a molecular weight of 257.37 . The boiling point and other specific properties are not mentioned in the available resources.Wissenschaftliche Forschungsanwendungen

Green & Sustainable Synthetic Applications

Indole-3-carbaldehyde derivatives, including 2,5-ditert-butyl-1H-indole-3-carbaldehyde, are used as synthons in organic chemistry for the synthesis of various compounds. A study highlighted the green and sustainable nanocatalyzed synthetic route for Knoevenagel condensation, emphasizing the advantages of excellent yields, short reaction times, and environmental and economic benefits. This approach is pertinent to the synthesis of products with potential anti-tumor, antimicrobial, and anti-inflammatory properties (Yogita Madan, 2020).

Catalytic Applications

Gold-catalyzed cycloisomerizations of certain indole derivatives to 1H-indole-2-carbaldehydes showcase the versatility of indole-3-carbaldehyde compounds in facilitating efficient synthesis processes. This method provides a straightforward approach to producing a wide variety of substrates, indicating the compound's utility in creating complex molecular architectures (Prasath Kothandaraman et al., 2011).

Anticancer Applications

Research on N-arylated indole-3-substituted-2-benzimidazoles derived from indole-3-carbaldehyde reveals their efficacy as anticancer agents against various cancer cell lines. This underscores the potential of 2,5-ditert-butyl-1H-indole-3-carbaldehyde in the development of novel anticancer drugs, highlighting the broader applicability of indole derivatives in medicinal chemistry (S. Anwar et al., 2023).

Synthetic Building Blocks

The synthesis of annulated gamma-carbolines and heteropolycycles through palladium-catalyzed intramolecular annulation of alkynes demonstrates the role of indole-3-carbaldehyde derivatives as critical building blocks in constructing complex molecular frameworks. This application is valuable for synthesizing compounds with potential biological activities (Haiming Zhang & R. Larock, 2003).

Eigenschaften

IUPAC Name |

2,5-ditert-butyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c1-16(2,3)11-7-8-14-12(9-11)13(10-19)15(18-14)17(4,5)6/h7-10,18H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYUDFPDMGDXTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC(=C2C=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-ditert-butyl-1H-indole-3-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate](/img/structure/B112731.png)